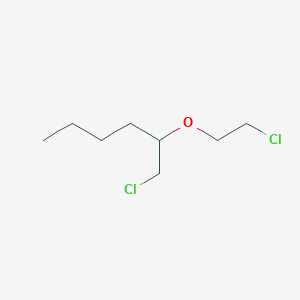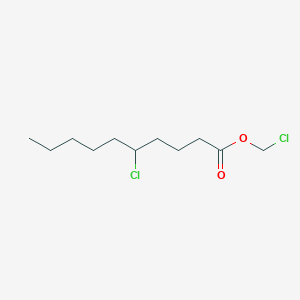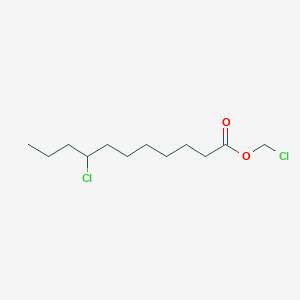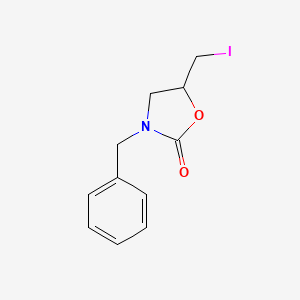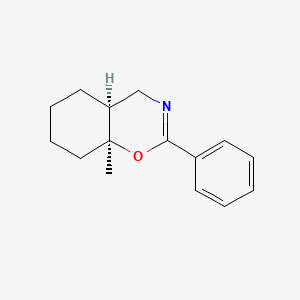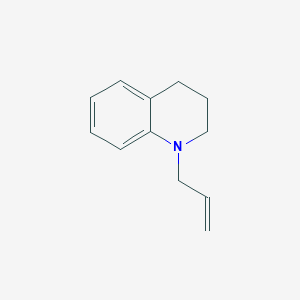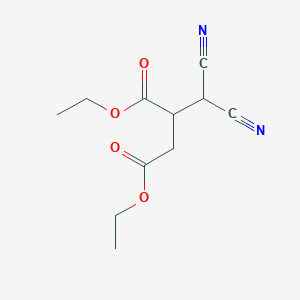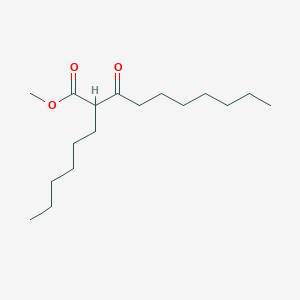
Decanoic acid, 2-hexyl-3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are known for their distinctive aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals. This particular ester is derived from decanoic acid, a saturated fatty acid, and is characterized by its unique molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-hexyl-3-oxo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Decanoic acid+MethanolAcid CatalystDecanoic acid, 2-hexyl-3-oxo-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 2-hexyl-3-oxo-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Major Products Formed
Hydrolysis: Decanoic acid and methanol.
Reduction: Decanol.
Transesterification: A different ester and methanol.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-hexyl-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of decanoic acid, 2-hexyl-3-oxo-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The ester can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.
Altering Membrane Properties: The ester can integrate into cell membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Decanoic acid, 3-hydroxy-, methyl ester
- Decanoic acid, 9-oxo-, methyl ester
- Methyl decanoate
Uniqueness
Decanoic acid, 2-hexyl-3-oxo-, methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
86089-22-7 |
|---|---|
Fórmula molecular |
C17H32O3 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
methyl 2-hexyl-3-oxodecanoate |
InChI |
InChI=1S/C17H32O3/c1-4-6-8-10-12-14-16(18)15(17(19)20-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
Clave InChI |
XTTBCJYEZQRYNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(CCCCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


